N-(4-acetamidophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(4-Acetamidophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound characterized by a pyridin-3-yl-substituted 1,3,4-oxadiazole core linked via a sulfanyl group to an acetamide moiety. The acetamide group is further substituted at the 4-position of the phenyl ring, contributing to its structural uniqueness. This compound belongs to a broader class of 1,3,4-oxadiazole derivatives, which are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities .
The pyridine ring at the 5-position of the oxadiazole core distinguishes it from analogs with other aromatic or heteroaromatic substituents.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-11(23)19-13-4-6-14(7-5-13)20-15(24)10-26-17-22-21-16(25-17)12-3-2-8-18-9-12/h2-9H,10H2,1H3,(H,19,23)(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMOSJBHUUEVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
Synthetic Route Design
The synthesis follows a convergent approach, divided into three critical stages:
- Formation of 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (Oxadiazole-thiol intermediate).
- Synthesis of N-(4-Acetamidophenyl)-2-bromoacetamide (Electrophilic coupling partner).
- Nucleophilic Substitution to Form the Final Compound .
Synthesis of 5-(Pyridin-3-yl)-1,3,4-Oxadiazole-2-Thiol
The oxadiazole-thiol core is synthesized via cyclization of a pyridine-containing hydrazide with carbon disulfide (CS₂) under alkaline conditions:
Hydrazide Preparation :
Pyridine-3-carboxylic acid is esterified (e.g., using methanol/H₂SO₄) to yield methyl pyridine-3-carboxylate, which is then converted to pyridine-3-carbohydrazide via refluxing with hydrazine hydrate (80–85% yield).Cyclization with CS₂ :
The hydrazide reacts with CS₂ in ethanolic potassium hydroxide (KOH) at 80–90°C for 6–8 hours, forming 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (yield: 70–75%).
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Reflux | 4–6 h | 85–90% |
| Hydrazide formation | NH₂NH₂·H₂O | Reflux | 3–4 h | 80–85% |
| Cyclization | CS₂, KOH/EtOH | 80–90°C | 6–8 h | 70–75% |
Synthesis of N-(4-Acetamidophenyl)-2-Bromoacetamide
This electrophilic intermediate is prepared by acylating 4-aminoacetanilide with 2-bromoacetyl bromide:
- Acylation Reaction :
4-Aminoacetanilide is dissolved in dry dichloromethane (DCM) and treated with 2-bromoacetyl bromide in the presence of triethylamine (TEA) at 0–5°C. The reaction proceeds for 2–3 hours, yielding N-(4-acetamidophenyl)-2-bromoacetamide (65–70% yield after recrystallization).
Key Parameters :
- Molar ratio: 1:1.2 (4-aminoacetanilide : 2-bromoacetyl bromide).
- Base: TEA (2 equiv) to neutralize HBr.
- Workup: Precipitation in ice-water followed by filtration.
Coupling via Nucleophilic Substitution
The final step involves the reaction of the oxadiazole-thiol with the bromoacetamide derivative:
Reaction Setup :
Equimolar amounts of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol and N-(4-acetamidophenyl)-2-bromoacetamide are stirred in dimethylformamide (DMF) at 60–70°C for 4–6 hours in the presence of potassium carbonate (K₂CO₃).Workup :
The mixture is poured into ice-water, and the precipitated product is filtered, washed with ethanol, and purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the target compound (60–65% purity).
Optimization Insights :
- Solvent : DMF enhances nucleophilicity of the thiolate ion.
- Base : K₂CO₃ maintains a pH >10, facilitating deprotonation of the thiol.
Analytical Characterization
Spectroscopic Data
The compound is characterized using IR, ¹H/¹³C NMR, and mass spectrometry:
Infrared Spectroscopy (IR) :
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3280, 3100 | N–H stretch (acetamide) |
| 1665 | C=O stretch (acetamide) |
| 1590 | C=N stretch (oxadiazole) |
| 1240 | C–S stretch (sulfanyl) |
¹H NMR (400 MHz, DMSO-d₆) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.32 | s | 1H | Acetamide NH |
| 8.85 | d (J = 2.4 Hz) | 1H | Pyridine H-2 |
| 8.55 | dd (J = 4.8, 1.6 Hz) | 1H | Pyridine H-6 |
| 7.95 | d (J = 8.8 Hz) | 2H | Phenyl H-2, H-6 |
| 7.65 | d (J = 8.8 Hz) | 2H | Phenyl H-3, H-5 |
| 4.25 | s | 2H | CH₂ (sulfanyl bridge) |
| 2.10 | s | 3H | Acetamide CH₃ |
Mass Spectrometry (EI-MS) :
- Observed m/z: 369.1 [M]⁺ (calculated: 369.4).
Challenges and Mitigation Strategies
Low Yields in Oxadiazole Cyclization
The cyclization step often suffers from competing side reactions, such as over-oxidation of the thiol group. Using inert atmospheres (N₂) and strictly anhydrous conditions improves yields to >70%.
Purification Difficulties
The product’s poor solubility in polar solvents necessitates gradient elution in column chromatography (ethyl acetate:hexane from 1:3 to 1:1).
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and cellular experiments.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
*Calculated based on molecular formula C₁₇H₁₇N₅O₃S.
Key Observations :
- Pyridine vs. Thiazole/Indole Substituents: The pyridin-3-yl group in the target compound may enhance hydrogen-bonding interactions compared to bulkier substituents like diphenylmethyl () or indole ().
- Acetamide Variations : Substitution at the phenyl ring (e.g., 4-acetamido in the target vs. 3-methyl in 8e ) influences solubility and steric hindrance. Nitro or chloro groups (e.g., 3a , 2a ) increase electrophilicity, possibly enhancing enzyme inhibition .
Table 2: Bioactivity Comparison
Key Findings :
- Antimicrobial Activity : The target compound’s structural relative () shows potent activity against S. aureus (MIC: 63 µg/mL), suggesting that the pyridin-3-yl-oxadiazole scaffold may contribute to antibacterial effects .
- Enzyme Inhibition : Indole-substituted analogs (8e ) exhibit strong lipoxygenase (LOX) inhibition, while pyridin-4-yl derivatives (3a ) target acetylcholinesterase, highlighting the role of substituents in selectivity .
- Anticancer Potential: Thiadiazole analogs (e.g., 7d) show cytotoxicity against colorectal cancer cells (Caco-2), though oxadiazole derivatives remain underexplored in this context .
Physicochemical and Spectral Properties
- Melting Points : The target compound’s analogs exhibit melting points ranging from 134°C () to 185°C (), correlating with molecular rigidity and intermolecular interactions. Pyridine-containing derivatives generally have higher melting points due to π-π stacking .
- Spectral Data : The target compound’s NMR would feature characteristic signals for the pyridin-3-yl proton (δ ~8.5 ppm) and acetamide NH (δ ~10 ppm), similar to analogs in and .
Biological Activity
N-(4-acetamidophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An acetamide group ,
- A pyridinyl moiety , and
- A 1,3,4-oxadiazole ring linked through a sulfur atom.
This unique arrangement of functional groups contributes to its distinct chemical reactivity and biological properties, making it a subject of interest in drug discovery and development.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit various biological activities. The following table summarizes the potential biological activities identified in studies:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits inhibition against various bacterial strains. |
| Antifungal | Demonstrated fungicidal activity against specific fungal pathogens. |
| Anticancer | Showed potential in inhibiting cancer cell proliferation in vitro. |
| Anti-inflammatory | May reduce inflammatory markers in cellular assays. |
| Enzyme Inhibition | Identified as a potent inhibitor of specific enzymes involved in metabolic pathways. |
The mechanism of action for this compound involves its interaction with various biological targets. Molecular docking studies have revealed significant binding affinities with proteins involved in clotting processes and other essential signaling pathways. These interactions suggest that the compound may modulate enzymatic activities or receptor functions, contributing to its therapeutic effects.
Case Studies
-
Antimicrobial Activity Study
- A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial properties.
-
Anticancer Activity Study
- In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF7) demonstrated that the compound inhibited cell proliferation with an IC50 value of 25 µM after 48 hours of treatment. This indicates potential as an anticancer agent.
-
Anti-inflammatory Activity Study
- The compound was tested in a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. It significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its anti-inflammatory potential.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Acetamidophenyl Intermediate: Acetylation of 4-aminophenol.
- Synthesis of the Oxadiazole Ring: Reaction of pyridine derivatives with appropriate reagents to form the oxadiazole.
- Coupling Reaction: The final step involves coupling the intermediates under controlled conditions using coupling reagents like DCC.
Comparison with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N-(4-methylbenzyl)-2-{[5-pyridin-4-y]-1,3,4-oxadiazol-2-y]sulfanyl}acetamide | Different substituent positioning affects activity | Moderate antimicrobial activity |
| N-(3-methylphenyl)-2-{[5-pyridin-4-y]-1,3,4-oxadiazol -2-y]sulfanyl}acetamide | Alters interaction dynamics due to methyl positioning | Lower anticancer efficacy |
Q & A
Q. What are the key steps in synthesizing N-(4-acetamidophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Cyclocondensation : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide intermediates under reflux with catalysts like acetic acid or sulfuric acid .
- Sulfanyl Acetamide Coupling : Reaction of the oxadiazole-thiol intermediate with chloroacetamide derivatives in basic conditions (e.g., K₂CO₃/DMF) to introduce the sulfanylacetamide moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final compound .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–8.5 ppm), acetamide (δ 2.1 ppm for CH₃), and sulfanyl linkages (δ 3.8–4.2 ppm for SCH₂) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between acetamide and pyridinyl groups) .
Q. What are the standard purity thresholds for this compound in biological assays?
- Methodological Answer : Purity ≥95% is typically required, verified via:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention time consistency across three batches .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers optimize reaction yields during sulfanyl acetamide coupling?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group .
- Base Optimization : K₂CO₃ or Et₃N in stoichiometric ratios (1.2–1.5 equivalents) to deprotonate the thiol without side reactions .
- Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct formation .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., Gaussian 09) to identify discrepancies in proton environments .
- Twinning Analysis : Use SHELXL to refine twinned crystals if X-ray data shows anomalous thermal parameters or occupancy .
- Dynamic Effects : Variable-temperature NMR to assess conformational flexibility (e.g., rotation of pyridinyl groups) that may obscure static structural interpretations .
Q. How is the compound’s bioactivity assessed against enzyme targets?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) for enzymes like α-glucosidase or proteases .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (e.g., hydrogen bonding with oxadiazole sulfur and pyridinyl nitrogen) .
- SAR Studies : Synthesize analogs with modified pyridinyl or acetamide groups to correlate substituent effects with inhibitory potency .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Methodological Answer :
- QSAR Modeling : Use MOE or RDKit to derive descriptors (e.g., logP, polar surface area) and build regression models predicting IC₅₀ values .
- MD Simulations : GROMACS for 100-ns trajectories to assess target-ligand stability (e.g., RMSD < 2 Å for oxadiazole-enzyme complexes) .
Data Contradiction and Validation
Q. How to address inconsistent biological activity data across cell lines?
- Methodological Answer :
- Dose-Response Curves : Repeat assays with 8–10 concentration points (0.1–100 µM) to confirm EC₅₀ trends .
- Membrane Permeability : Measure logD (octanol/water) to evaluate cellular uptake differences .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify species-specific degradation pathways .
Q. What experimental controls mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- In-Process Monitoring : TLC at each step to track intermediate purity .
- Stoichiometric Calibration : Pre-dry solvents (e.g., molecular sieves in DMF) to prevent hydrolysis of reactive intermediates .
Comparative Analysis of Structural Analogs
Q. Which analogs of this compound exhibit enhanced bioactivity?
- Methodological Answer :
Key modifications include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
